
Midodrine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Midodrine(1+) is an ammonium ion resulting from the protonation of the primary amino group of midodrine. It is a conjugate acid of a midodrine.
Wissenschaftliche Forschungsanwendungen
1. Neurogenic Orthostatic Hypotension (NOH)
Midodrine, a peripherally acting α-adrenergic agonist, has been extensively studied for its efficacy in treating neurogenic orthostatic hypotension (NOH). Research indicates that midodrine significantly increases standing systolic blood pressure, thereby ameliorating symptoms like weakness, syncope, and fatigue associated with NOH. The recommended dosage found effective is 10 mg, prescribed two to three times daily (Wright et al., 1998).
2. Stress Urinary Incontinence
A study on the use of midodrine for treating stress urinary incontinence found that while it did not significantly improve urodynamic parameters, there were subjective improvements in some patients. This suggests a potential application of midodrine in managing symptoms of urinary incontinence, especially in females (Weil et al., 2005).
3. Dialysis Hypotension
Midodrine has been successfully used in treating dialysis hypotension. It acts as a selective peripherally-acting α-receptor agonist, effectively increasing peripheral vascular resistance and augmenting venous return, which is crucial in managing hypotension during dialysis (Cruz, 2000).
4. Intensive Care Unit (ICU) Applications
Midodrine has been increasingly used in ICUs as a vasopressor sparing agent, showing potential in facilitating the weaning of patients from intravenous vasopressors. It aids in increasing mean arterial pressure, which is crucial for critically ill patients (Rizvi et al., 2018).
5. Cirrhotic Ascites
Research has demonstrated midodrine’s effectiveness in reducing body weight and abdominal girth in patients with cirrhotic ascites, indicating its potential role in managing complications associated with liver cirrhosis (Ali et al., 2014).
6. Neurocardiogenic Syncope
Midodrine has shown benefits in reducing the frequency of symptoms and improving haemodynamic responses in patients with neurocardiogenic syncope. It effectively reduces syncopal episodes and enhances quality of life in such patients (Ward et al., 1998).
Eigenschaften
Produktname |
Midodrine(1+) |
|---|---|
Molekularformel |
C12H19N2O4+ |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
[2-[[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]amino]-2-oxoethyl]azanium |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/p+1 |
InChI-Schlüssel |
PTKSEFOSCHHMPD-UHFFFAOYSA-O |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)C[NH3+])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








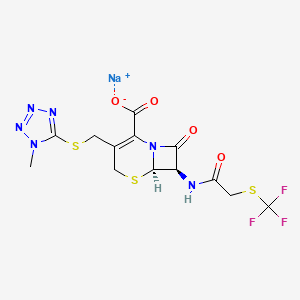
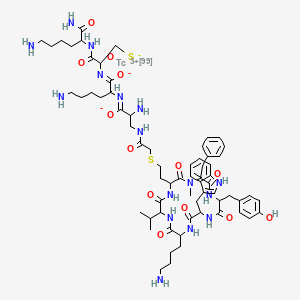
![5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1260282.png)
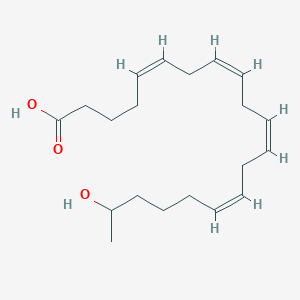
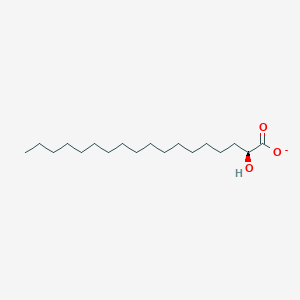


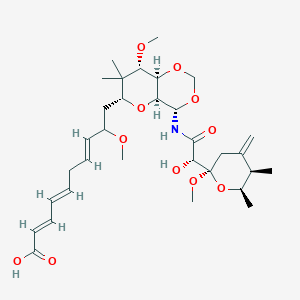
![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)